tert-Butyl 3-[(3-methoxypropyl)amino]propanoate
Description
tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is a synthetic ester derivative characterized by a tert-butyl ester group and a secondary amine linked to a methoxypropyl chain. Its molecular formula is C₁₃H₂₇NO₃ (molecular weight: 245.36 g/mol), with a structure optimized for stability and reactivity in organic synthesis . The tert-butyl group provides steric protection to the ester moiety, enhancing resistance to hydrolysis, while the methoxypropyl amino side chain contributes to solubility in polar aprotic solvents . This compound is frequently utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of carbamates and amides .
Properties
IUPAC Name |
tert-butyl 3-(3-methoxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-12-7-5-9-14-4/h12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJFWWDBUNXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate typically involves the esterification of 3-[(3-methoxypropyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino group allows it to interact with biological molecules, making it useful in biochemical assays.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl 3-[(3-Methoxypropyl)amino]-2-methylpropanoate
- Structural Difference: A methyl group is added at the C2 position of the propanoate chain .
- This modification may also alter crystallinity and melting points compared to the unmethylated analog.
tert-Butyl 3-{[3-(Propan-2-yloxy)propyl]amino}propanoate
- Structural Difference : The methoxy group (-OCH₃) is replaced with an isopropoxy group (-OCH(CH₃)₂) .
- Impact : The bulkier isopropoxy group increases lipophilicity (logP), which could enhance membrane permeability in biological systems. However, it may reduce solubility in aqueous environments compared to the methoxy analog.
Table 1: Key Structural Comparisons
Functional Group Variations in Ester Derivatives
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
Methyl 3-(Methylsulfonamido)propanoate
- Structural Difference: A sulfonamide (-SO₂NHCH₃) replaces the methoxypropyl amino group .
- Impact: Sulfonamides are more polar and acidic than secondary amines, which could improve water solubility but reduce compatibility with non-polar solvents.
Table 2: Functional Group Influence on Properties
Biological Activity
tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an amino group, and a methoxypropyl substituent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxypropyl group contributes to the compound's solubility and interaction with biological molecules.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their catalytic activity. This interaction may modulate metabolic pathways and enzyme-substrate relationships.
- Receptor Binding : The ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with specific receptors in the body, potentially leading to physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antimicrobial therapies.
- Anti-inflammatory Effects : Studies have indicated that similar compounds can modulate inflammatory responses, providing a basis for investigating their use in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar tert-butyl derivatives exhibited enhanced metabolic stability compared to non-tert-butyl analogs, suggesting improved pharmacokinetic profiles in vivo .
- Another investigation into the structure-activity relationship (SAR) of amino acid derivatives highlighted that modifications at the amino or ester positions could significantly alter biological activity, emphasizing the importance of the methoxy propyl group in enhancing solubility and bioactivity .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals important insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
